molecular formula C25H19BrN4O3 B13380913 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13380913
M. Wt: 503.3 g/mol
InChI Key: MCBIDKIDAUDYRJ-KKMKTNMSSA-N
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Description

6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and an isoquinoline moiety

Properties

Molecular Formula

C25H19BrN4O3

Molecular Weight

503.3 g/mol

IUPAC Name

6-bromo-2-[(E)-[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C25H19BrN4O3/c1-13-7-8-16(11-14(13)2)29-25(33)20(15(3)28-29)12-27-30-23(31)18-6-4-5-17-21(26)10-9-19(22(17)18)24(30)32/h4-12,28H,1-3H3/b27-12+

InChI Key

MCBIDKIDAUDYRJ-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NN3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups provides versatility in both synthetic and biological contexts.

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